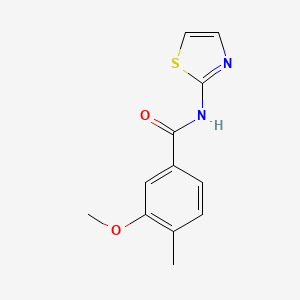
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTB belongs to the class of thiazole-containing compounds and has been found to exhibit anti-inflammatory and anti-cancer properties.
科学的研究の応用
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
作用機序
The mechanism of action of 3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has been found to inhibit the activation of NF-κB and its downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, this compound has been found to be non-toxic and well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets. Moreover, the in vivo efficacy of this compound needs to be evaluated in animal models of human diseases.
将来の方向性
There are several future directions for research on 3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another area of research is to evaluate the in vivo efficacy of this compound in animal models of human diseases. Moreover, the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and cardiovascular diseases, need to be explored. Finally, the development of novel analogs of this compound with improved pharmacological properties could lead to the discovery of new therapeutic agents.
合成法
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a multistep process that involves the reaction of 2-aminothiazole with 4-methyl-3-nitrobenzoic acid, followed by reduction and methylation. The final product is obtained through a condensation reaction between the intermediate and 3-methoxybenzoyl chloride. The synthesis method of this compound has been optimized to obtain a high yield and purity of the compound.
特性
IUPAC Name |
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-4-9(7-10(8)16-2)11(15)14-12-13-5-6-17-12/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGZCWTHHWMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
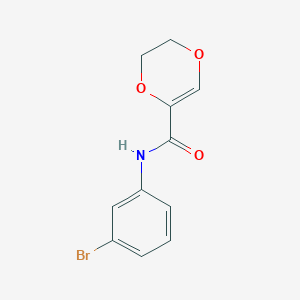
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
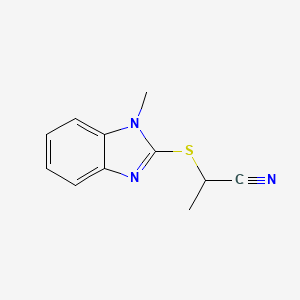
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

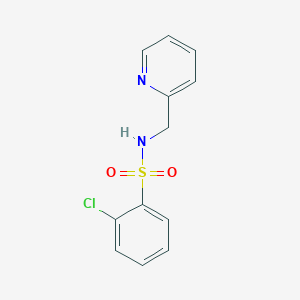
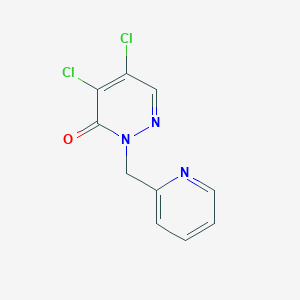

![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)
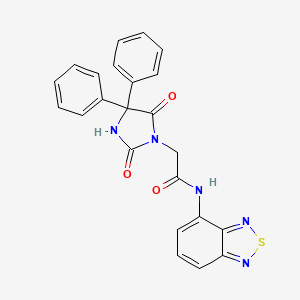
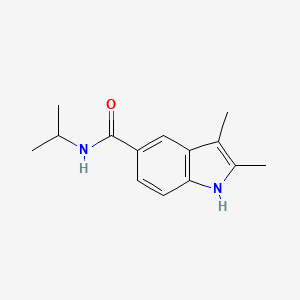
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)

